molecular formula C11H16FN B2607020 (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine CAS No. 2248188-21-6

(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine

Cat. No.: B2607020
CAS No.: 2248188-21-6
M. Wt: 181.254
InChI Key: ZCBSPMWXFLGAOY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine is a chiral primary amine of high interest in medicinal chemistry and drug discovery. Its structure, featuring a stereogenic center and a 4-fluorophenyl group, makes it a valuable scaffold for constructing potential therapeutic agents . The fluorinated aromatic ring enhances the molecule's ability to engage in hydrophobic interactions and can improve metabolic stability, bioavailability, and binding affinity to biological targets, which is a common strategy in the design of bioactive compounds . As a building block, this compound is useful for synthesizing more complex molecules, including aromatic amine derivatives investigated for their pharmaceutical potential . Research into similar fluorinated phenylalkylamine structures suggests potential for interaction with enzymes and receptors, although the specific mechanism of action for this enantiopure compound is area-dependent and should be established by the researcher . For instance, a structurally related compound has been identified as a ligand for the flavin-containing amine oxidase B (MAO-B) enzyme . This product is intended for research applications in chemistry, biology, and medicine as a precursor in drug development . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

(2R)-4-(4-fluorophenyl)-2-methylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9H,2-3,8,13H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBSPMWXFLGAOY-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=C(C=C1)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity .

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Dopamine Transporter Inhibition

Research indicates that compounds similar to (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine exhibit significant inhibitory effects on dopamine transporters (DAT). This property is crucial for developing treatments for conditions such as addiction and attention deficit hyperactivity disorder (ADHD). A study demonstrated that modifications to the base structure could enhance DAT affinity, suggesting a pathway for optimizing therapeutic agents targeting dopaminergic systems .

CompoundDAT Affinity (Ki)Metabolic StabilityhERG Affinity Ratio
This compoundTBDTBDTBD
14a23 nMModerate28

Neuropharmacology

The compound's neuropharmacological profile suggests potential applications in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels can be beneficial in conditions like Parkinson's disease. Studies have shown that similar compounds can reduce symptoms associated with dopaminergic dysregulation .

Case Study 1: Treatment of Psychostimulant Abuse

A study investigated the effects of a series of derivatives of this compound in preclinical models of psychostimulant abuse. Results indicated that these compounds effectively reduced the reinforcing effects of cocaine and methamphetamine without eliciting psychostimulant behaviors themselves, highlighting their therapeutic potential .

Case Study 2: Phospholipidosis Prediction

Another research effort focused on the compound's role in predicting drug-induced phospholipidosis. The study established that certain amine derivatives could inhibit lysosomal phospholipase A2, providing a screening platform for assessing potential toxicity during drug development. This finding is particularly relevant for compounds used in chronic therapies .

Mechanism of Action

The mechanism of action of (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features and Molecular Properties

The compound is compared below with structurally related amines, focusing on substituents, molecular formulas, and physicochemical properties.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Reference
(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine C₁₁H₁₆FN 4-Fluorophenyl, 2-methyl 181.25* -
(2R)-4-phenylbutan-2-aminium C₁₀H₁₆N⁺ Phenyl, 2-methyl 150.24 (cation)
(4-fluorophenyl)(phenyl)methylamine C₁₈H₂₂FN 4-Fluorophenyl, phenyl, 2-methylbutan-2-yl 271.37
(4-phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine C₁₆H₂₁NS Phenyl, thiophen-2-yl, 4-phenylbutan-2-yl 259.41

*Calculated based on structural analysis.

Substituent-Driven Differences

Fluorine vs. Non-Fluorinated Analogues: The 4-fluorophenyl group in this compound increases electron-withdrawing effects and lipophilicity compared to the non-fluorinated (2R)-4-phenylbutan-2-aminium . This modification may enhance blood-brain barrier penetration and receptor-binding affinity in bioactive contexts. In contrast, (4-fluorophenyl)(phenyl)methylamine () incorporates both fluorophenyl and phenyl groups, creating a bulkier structure with higher molecular weight (271.37 g/mol), likely reducing solubility compared to the target compound.

Heterocyclic Variations: The thiophene-containing analogue (4-phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine () replaces a phenyl group with a thiophen-2-yl moiety.

Stereochemical Considerations :

  • The R-configuration at C2 in this compound is critical for chiral recognition in biological systems. This contrasts with racemic mixtures like (±)-α-Methylbenzenepropanamine (), where enantiomeric differences could lead to divergent pharmacological outcomes .

Biological Activity

(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine, also known as a fluorinated derivative of a branched-chain amine, has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has implications in the study of neurotransmitter systems, particularly concerning dopamine and serotonin transporters.

The compound possesses the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H16_{16}FN
  • Molecular Weight : 195.26 g/mol

Research indicates that this compound interacts with specific receptors in the central nervous system. Its mechanism of action primarily involves:

  • Dopamine Transporter (DAT) Inhibition : The compound has been shown to inhibit DAT, which is crucial for dopamine reuptake in synaptic clefts, thereby potentially increasing dopamine availability and affecting mood and reward pathways .
  • Serotonin Transporter (SERT) Interaction : Preliminary studies suggest that it may also interact with SERT, influencing serotonin levels and contributing to its psychoactive effects .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Psychoactive Effects Exhibits potential stimulant properties similar to amphetamines.
Neurotransmitter Modulation Alters dopamine and serotonin levels through receptor interaction.
Antimicrobial Properties Limited studies indicate potential antimicrobial effects against certain bacteria.

Case Studies and Research Findings

  • Dopamine Transporter Studies : A study evaluated the binding affinity of various fluorinated amines at DAT and SERT. It was found that this compound exhibited a significant Ki value at DAT, indicating strong binding affinity compared to non-fluorinated analogs .
  • Behavioral Assessments : In animal models, administration of this compound resulted in increased locomotor activity, akin to the effects observed with traditional psychostimulants. This suggests its potential role in modulating dopaminergic activity within the brain's reward pathways .
  • Microbial Inhibition Studies : Preliminary investigations into the antimicrobial properties revealed that certain derivatives of this compound could inhibit the growth of Gram-positive bacteria, although further studies are needed to confirm these findings and elucidate mechanisms .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in several studies:

  • The presence of the fluorophenyl group is crucial for enhancing DAT affinity.
  • Modifications at the amine position can significantly alter biological activity, with certain substitutions leading to increased potency against DAT and SERT .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine?

  • Methodology :

  • Enantioselective synthesis : Use chiral catalysts (e.g., Evans oxazolidinones) to achieve the (R)-configuration. A Friedel-Crafts alkylation or reductive amination strategy can introduce the fluorophenyl and methyl groups .
  • Intermediate validation : Confirm stereochemistry via polarimetry or chiral HPLC, referencing protocols for structurally similar amines like (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine .
    • Key steps :
  • Protect the amine group during fluorophenyl coupling to avoid side reactions.
  • Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the purity and identity of this compound be confirmed?

  • Analytical techniques :

  • NMR spectroscopy : Compare 1^1H and 13^{13}C spectra with computed data (e.g., PubChem’s structure tools) .
  • Mass spectrometry (HRMS) : Validate molecular formula (C11_{11}H16_{16}FN) with <2 ppm error .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to confirm >98% purity.

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis?

  • Chiral separation :

  • Chromatography : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers. Monitor resolution at 254 nm .
  • Kinetic resolution : Employ enzymes (e.g., lipases) for selective acylation of the undesired enantiomer .
    • Case study : For (R)-2-amino-2-(4-fluorophenyl)acetic acid, chiral HPLC achieved >99% enantiomeric excess (ee) .

Q. What structural features influence biological activity?

  • Structure-activity relationship (SAR) :

  • Fluorophenyl group : Enhances metabolic stability and receptor binding via hydrophobic and electronic effects .
  • Methyl branch : Increases steric hindrance, potentially reducing off-target interactions (observed in similar amines) .
    • Comparative data :
CompoundTargetIC50_{50} (µM)Notes
4-(2-Fluorophenyl)butanoic acidKYN-3-OHase12.5Neuroprotective activity
This compound*Hypothetical targetN/APredicted via QSAR modeling

Q. How can metabolic pathways of this compound be studied?

  • Experimental design :

  • In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor. Monitor metabolites via LC-MS/MS .
  • Isotope labeling : Synthesize 13^{13}C-labeled analogs to trace degradation products.
    • Data analysis : Compare metabolic stability with non-fluorinated analogs to assess fluorine’s impact .

Q. What strategies mitigate degradation during long-term storage?

  • Stability testing :

  • Conditions : Store at -20°C under argon. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • Analytical monitoring : Track decomposition via 1^1H NMR (e.g., amine oxidation to nitroxides) .
    • Recommendations : Add antioxidants (e.g., BHT) or use amber vials to prevent photodegradation.

Contradictions and Data Gaps

  • Fluorine’s role in reactivity : suggests fluorophenyl groups enhance stability, but notes potential decomposition in acidic conditions. Reconcile via pH-dependent stability assays .
  • Biological activity : While fluorinated analogs show neuroprotective effects (IC50_{50} = 12.5 µM in ), target-specific data for this compound is lacking. Prioritize receptor-binding assays .

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